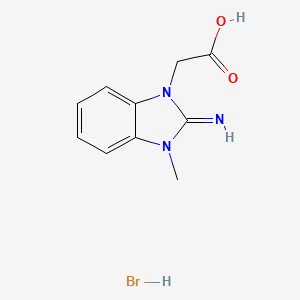![molecular formula C20H26N2O4S B5084592 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide](/img/structure/B5084592.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-phenylglycinamide, commonly known as EDPG, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EDPG belongs to the class of sulfonamide-based compounds and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of EDPG is not fully understood, but it is believed to inhibit the synthesis of bacterial cell walls by interfering with the production of peptidoglycan. EDPG has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids.
Biochemical and Physiological Effects
EDPG has been found to have a low toxicity profile and does not cause significant adverse effects on cells. It has been shown to have a high affinity for bacterial cells and can selectively target them without affecting the surrounding healthy cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EDPG in lab experiments is its ability to selectively target bacterial cells without affecting the surrounding healthy cells. It also has a low toxicity profile and does not cause significant adverse effects on cells. However, one of the limitations of using EDPG is its limited solubility in water, which can affect its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of EDPG. One potential application is its use as a drug delivery system for targeted delivery of drugs to bacterial cells. EDPG can also be further studied for its potential use in the treatment of bacterial infections and as a potential alternative to traditional antibiotics. Further research can also explore the synthesis of EDPG derivatives with improved solubility and effectiveness.
Synthesemethoden
EDPG can be synthesized using a multistep process that involves the reaction of 4-ethoxybenzenesulfonyl chloride with diethylamine, followed by the reaction with phenylglycine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
EDPG has been studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties against both gram-positive and gram-negative bacteria. EDPG has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Eigenschaften
IUPAC Name |
2-(N-(4-ethoxyphenyl)sulfonylanilino)-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-4-21(5-2)20(23)16-22(17-10-8-7-9-11-17)27(24,25)19-14-12-18(13-15-19)26-6-3/h7-15H,4-6,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJCBPYOJUGXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6804590 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-4-(4-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5084522.png)
![5-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084524.png)
![N-[1-(1-azepanylcarbonyl)-2-methylpropyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5084525.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B5084535.png)

![3-(4-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5084551.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B5084562.png)


![N-(2-{[4-(acetylamino)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5084575.png)
![1-[2-methyl-1-(2-phenoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B5084582.png)
![3-(2-chlorophenyl)-5-(2-methoxy-4-nitrophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5084586.png)

